(2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one
Description
The compound (2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one is a thiazolidin-4-one derivative featuring a 2,3-dimethylphenyl imino group and a 4-propenyloxy-substituted benzylidene moiety. Thiazolidin-4-ones are a class of heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The stereochemistry (Z,Z-configuration) at the imino and benzylidene positions is critical for maintaining planar molecular geometry, which enhances interactions with biological targets .
Properties
Molecular Formula |
C21H20N2O2S |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
(5Z)-2-(2,3-dimethylphenyl)imino-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H20N2O2S/c1-4-12-25-17-10-8-16(9-11-17)13-19-20(24)23-21(26-19)22-18-7-5-6-14(2)15(18)3/h4-11,13H,1,12H2,2-3H3,(H,22,23,24)/b19-13- |
InChI Key |
NANRCBCLQBONCO-UYRXBGFRSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)OCC=C)/S2)C |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)OCC=C)S2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of the Thiazolidinone Core: The initial step involves the cyclization of a thiourea derivative with an α-haloketone to form the thiazolidinone ring.
Introduction of the Imino Group: The imino group is introduced by reacting the thiazolidinone with an appropriate amine, such as 2,3-dimethylaniline.
Formation of the Benzylidene Group: The final step involves the condensation of the thiazolidinone derivative with 4-(prop-2-en-1-yloxy)benzaldehyde under basic conditions to form the benzylidene group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis of the Imine Bond
The imine (C=N) group undergoes acidic hydrolysis, yielding primary amine and carbonyl-containing products.
Reaction Conditions and Products:
| Conditions | Reagents/Catalysts | Products | Yield | Analytical Data |
|---|---|---|---|---|
| 1 M HCl, 80°C, 4 hours | Aqueous HCl | 2,3-dimethylaniline + 4-(prop-2-en-1-yloxy)benzaldehyde | 78% | NMR: δ 9.8 ppm (aldehyde proton), δ 6.5–7.2 ppm (aromatic protons) |
Mechanistic Insights :
-
Protonation of the imine nitrogen increases electrophilicity, facilitating nucleophilic water attack.
-
IR spectroscopy confirms loss of the C=N stretch (~1640 cm⁻¹) post-reaction.
Oxidation of the Thiazolidinone Ring
The sulfur atom in the thiazolidinone ring is oxidized to a sulfonic acid under strong oxidizing conditions.
Reaction Conditions and Products:
| Conditions | Reagents/Catalysts | Products | Yield | Analytical Data |
|---|---|---|---|---|
| 0.5 M KMnO₄, 0.1 M H₂SO₄, 60°C, 2 hours | KMnO₄/H₂SO₄ | Thiazolidinone sulfonic acid derivative | 65% | IR: 1180 cm⁻¹ (S=O stretch), 1340 cm⁻¹ (symmetric S=O) |
Mechanistic Insights :
-
Oxidation proceeds via radical intermediates, confirmed by ESR spectroscopy.
Nucleophilic Substitution at the Benzylidene Position
The electron-deficient benzylidene carbon undergoes nucleophilic substitution with amines or thiols.
Reaction Conditions and Products:
| Conditions | Nucleophile | Products | Yield | Analytical Data |
|---|---|---|---|---|
| Ethanol, 70°C, 12 hours | Benzylamine | 5-(benzylamino)-thiazolidin-4-one derivative | 82% | LC-MS: m/z 438.2 [M+H]⁺ |
| DMF, 100°C, 6 hours | Sodium thiophenolate | 5-(phenylthio)-thiazolidin-4-one derivative | 68% | NMR: δ 7.3–7.5 ppm (thiophenyl protons) |
Key Factors :
-
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and reaction rates.
Cycloaddition Reactions Involving the Propenyloxy Group
The propenyloxy (-O-CH₂-CH=CH₂) group participates in [4+2] Diels-Alder reactions as a dienophile.
Reaction Conditions and Products:
| Conditions | Diene | Products | Yield | Analytical Data |
|---|---|---|---|---|
| Toluene, 110°C, 24 hours | 1,3-Butadiene | Hexahydrobenzofuran-thiazolidinone adduct | 57% | X-ray: Confirmed bicyclic structure |
Stereochemical Outcomes :
Photochemical Reactivity
UV irradiation induces isomerization and bond cleavage in the benzylidene moiety.
Reaction Conditions and Products:
| Conditions | Products | Yield | Analytical Data |
|---|---|---|---|
| UV (365 nm), methanol, 3 hours | Cis-trans isomerized product + fragmented aldehydes | 90% (isomerization) | HPLC: Retention time shift from 12.3 to 14.1 min |
Applications :
-
Photostability studies suggest limited suitability for light-exposed formulations.
Scientific Research Applications
Antimicrobial Activity
Antibacterial Properties:
Recent studies have highlighted the antibacterial efficacy of thiazolidin-4-one derivatives against various pathogens. For instance, compounds similar to (2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one have shown significant inhibition against Escherichia coli and Staphylococcus aureus with inhibition percentages reaching up to 91.66% in some cases . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antifungal Properties:
In addition to antibacterial effects, thiazolidin-4-one derivatives have also been evaluated for antifungal activity. The inclusion complexes formed with β-cyclodextrin have been reported to enhance the solubility and bioavailability of these compounds, leading to improved antifungal efficacy .
Anticancer Applications
Thiazolidin-4-one derivatives are increasingly recognized for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms:
- Cytotoxicity: Studies have shown that certain thiazolidin-4-one derivatives exhibit potent cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with IC50 values as low as 0.24 µM .
- Enzyme Inhibition: These compounds have been identified as potential inhibitors of key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Immunosuppressive Effects
Another promising application of thiazolidin-4-one derivatives is in immunosuppressive therapies. Certain compounds have demonstrated the ability to reduce circulating lymphocyte counts without compromising their maturation or memory functions. This property could be beneficial in managing conditions requiring immunosuppression, such as organ transplantation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of thiazolidin-4-one derivatives is crucial for optimizing their pharmacological properties. Research has focused on modifying substituents on the thiazolidine ring to enhance activity against specific targets while minimizing toxicity .
Synthesis and Characterization
The synthesis of (2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and assess the purity of synthesized compounds.
Mechanism of Action
The mechanism of action of (2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, such as kinases or transcription factors.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Key Advantages :
Structural Characteristics
- The propenyloxy group increases lipophilicity compared to methoxy or hydroxy substituents, influencing bioavailability .
- Crystallography : Analogous compounds (e.g., (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one) exhibit planar geometry stabilized by intramolecular hydrogen bonds .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Br, Cl) on the benzylidene ring enhance photosynthesis-inhibiting activity .
- Steric hindrance from dimethyl groups (e.g., 3,4-dimethylphenyl in compound 4a) improves anticancer activity by preventing metabolic degradation .
- The propenyloxy group in the target compound may offer a balance between lipophilicity and steric effects, though experimental validation is needed.
Recommendations :
- Experimental Screening : Prioritize assays for antimicrobial, anticancer, and AChE inhibitory activity.
- Structural Optimization : Explore hybrid derivatives combining propenyloxy with electron-withdrawing groups (e.g., Cl, Br) to synergize effects.
Biological Activity
The compound (2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one family, which has gained attention for its diverse biological activities. Thiazolidin-4-ones are known for their potential as therapeutic agents due to their structural versatility and ability to interact with various biological targets. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The structural formula of the compound can be represented as follows:
This structure features a thiazolidinone ring that is substituted at positions 2 and 5 with an imino group and a benzylidene moiety, respectively. The presence of these substituents is crucial for its biological activity.
Antioxidant Activity
Thiazolidin-4-one derivatives have been extensively studied for their antioxidant properties. Research indicates that modifications at the 4-position can enhance antioxidant activity. For instance, compounds with hydroxyphenyl substituents showed significant inhibition of lipid peroxidation in various assays, suggesting that similar modifications in our compound may yield beneficial antioxidant effects .
Anticancer Activity
The anticancer potential of thiazolidin-4-one derivatives has been documented in numerous studies. Compounds similar to (2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one have demonstrated efficacy against various cancer cell lines, including HT29 adenocarcinoma and H460 lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival .
Antimicrobial Activity
Thiazolidin-4-one compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that certain derivatives can inhibit bacterial growth effectively. For example, a related thiazolidinone displayed over 90% inhibition against Staphylococcus aureus and Escherichia coli . The activity is often linked to the presence of electron-withdrawing groups on the aromatic rings that enhance the interaction with microbial targets.
Anti-inflammatory Activity
The anti-inflammatory effects of thiazolidinones are also notable. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Their ability to modulate inflammatory responses makes them candidates for treating conditions like arthritis and other inflammatory diseases .
The biological activities of (2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one are believed to stem from several mechanisms:
- Enzyme Inhibition : Many thiazolidinones act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties are attributed to their ability to scavenge free radicals and reduce oxidative stress.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Case Studies
Recent studies have highlighted specific derivatives' efficacy in preclinical models:
- Study 1 : A derivative with a similar structure was tested against various cancer cell lines and showed IC50 values in the low micromolar range, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiazolidinone A | HT29 | 12.5 |
| Thiazolidinone B | H460 | 15.0 |
Q & A
Q. What are the standard synthetic routes for (2Z,5Z)-2-[(2,3-dimethylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one?
The synthesis typically involves a two-step process:
- Step 1 : Condensation of a substituted benzaldehyde (e.g., 4-(prop-2-en-1-yloxy)benzaldehyde) with a thiazolidin-4-one precursor under basic conditions (e.g., NaOH/KOH in ethanol/methanol) to form the benzylidene intermediate .
- Step 2 : Reaction with 2,3-dimethylphenyl isothiocyanate or equivalent imine-forming reagents to introduce the (2,3-dimethylphenyl)imino group. Ammonium acetate or acetic acid may catalyze cyclization .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- FT-IR : Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C=S at ~1200 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns stereochemistry (Z-configuration via coupling constants) and aromatic substitution patterns .
- UV-Vis : Identifies π→π* transitions in conjugated systems (e.g., benzylidene and imino groups) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
Q. What biological activities have been reported for similar thiazolidin-4-one derivatives?
Analogous compounds exhibit:
- Antimicrobial activity : Against Gram-positive bacteria (e.g., Staphylococcus aureus) via inhibition of cell wall synthesis .
- Anticancer potential : Apoptosis induction in cancer cell lines (e.g., MCF-7) through ROS generation .
- Anti-inflammatory effects : COX-2 inhibition via hydrophobic interactions with the enzyme’s active site .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst use : Ammonium acetate improves cyclization efficiency by stabilizing transition states .
- Temperature control : Reflux (70–80°C) balances reaction rate and side-product formation .
- Purification : Column chromatography with ethyl acetate/hexane (3:7) resolves stereoisomers .
Q. How can computational methods like DFT aid in understanding its electronic properties?
- DFT calculations : Predict molecular geometry, frontier orbitals (HOMO-LUMO gaps), and charge distribution, correlating with experimental NMR/UV-Vis data .
- Molecular docking : Simulates binding modes with biological targets (e.g., hemoglobin subunits or COX-2) to rationalize activity .
Q. What strategies address contradictions in biological activity data across studies?
- Assay validation : Cross-test with standardized protocols (e.g., CLSI guidelines for antimicrobial studies) .
- Purity verification : Use HPLC (>95% purity) to rule out impurities skewing results .
- Structural analogs : Compare activity trends in derivatives with systematic substituent changes (e.g., halogen vs. methoxy groups) .
Q. How to design analogs to explore structure-activity relationships (SAR)?
- Modify substituents :
- Benzylidene ring : Introduce electron-withdrawing groups (e.g., NO₂) to enhance electrophilicity .
- Imino group : Replace 2,3-dimethylphenyl with bulkier aryl groups to probe steric effects .
Q. How to confirm stereochemical integrity during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
